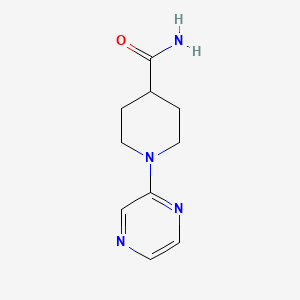

![molecular formula C14H17FN2O3 B3002331 N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 853750-81-9](/img/structure/B3002331.png)

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

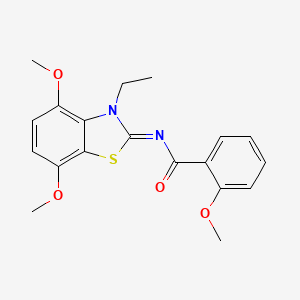

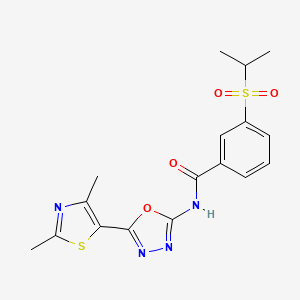

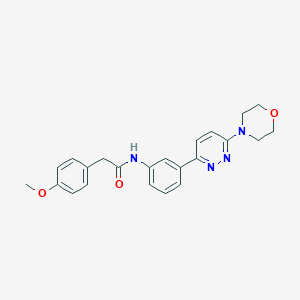

The compound "N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide" is a structurally complex molecule that falls within the category of azaspirodecanes. These compounds are characterized by their spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of a fluorophenyl group suggests potential for bioactivity, as fluorine atoms are often incorporated into pharmaceuticals to modulate their properties.

Synthesis Analysis

The synthesis of azaspirodecanes can be achieved through various methods, including copper-mediated cyclization and trifluoromethylation as described in the synthesis of trifluoromethylated 1-azaspiro[4.5]decanes . Microwave-assisted cyclocondensation has also been employed for the synthesis of related compounds, indicating that the synthesis of "N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide" could potentially be optimized using similar techniques .

Molecular Structure Analysis

The molecular structure of azaspirodecanes is characterized by the presence of a spirocyclic core, which can influence the compound's conformation and, consequently, its biological activity. The fluorophenyl moiety in the compound of interest is likely to affect its binding affinity to biological targets due to the electronegativity of fluorine .

Chemical Reactions Analysis

Azaspirodecanes can undergo various chemical reactions, including trifluoromethylation and dearomatization . The reactivity of the compound "N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide" could be explored in the context of these reactions to synthesize derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanes, such as lipophilicity, can be determined using methods like RP-HPLC . These properties are crucial for understanding the pharmacokinetic behavior of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a fluorine atom is known to influence these properties by increasing the compound's stability and membrane permeability .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide and its derivatives have been explored for their antiviral properties. For instance, a study by Göktaş et al. (2012) described the synthesis of related compounds exhibiting antiviral activity against influenza A and B viruses in cell cultures (Göktaş et al., 2012). Similarly, Apaydın et al. (2020) synthesized and evaluated a series of derivatives for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Tumor Imaging

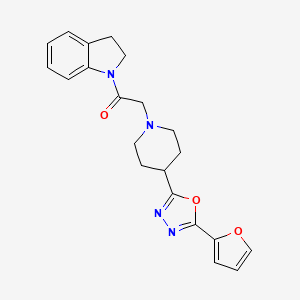

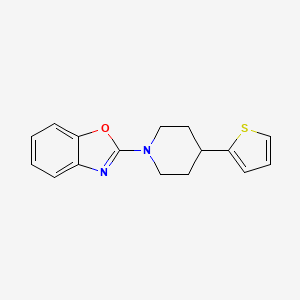

Xie et al. (2015) reported the synthesis of novel piperidine compounds as σ1 receptor ligands, indicating potential for tumor imaging. One of the synthesized compounds showed high affinity for σ1 receptors and selectivity, suggesting its use in positron emission tomography (PET) imaging for tumor detection (Xie et al., 2015).

Synthesis and Structural Analysis

The compound and its derivatives have been subjects of various synthesis and structural analysis studies. For example, Han et al. (2014) used copper-mediated trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization to construct various trifluoromethylated derivatives (Han et al., 2014). Solomons (1982) conducted a mass spectrometric study to understand the structure and mechanisms of formation of major fragments of the compound (Solomons, 1982).

Nonlinear Optical Properties

Kagawa et al. (1994) identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material with potential for nonlinear optical devices. They explored its single crystal growth, characterization, and optical properties, demonstrating its application in frequency doublers of laser diodes (Kagawa et al., 1994).

Wirkmechanismus

Target of Action

The primary target of N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide acts as an inhibitor of RIPK1 . The compound binds to RIPK1, preventing it from initiating the necroptosis signaling pathway . This interaction results in the inhibition of necroptosis and potentially the alleviation of necroptosis-related diseases .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and organ injury associated with necroptosis .

Result of Action

By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can potentially reduce inflammation and organ injury . This could have therapeutic implications for various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases .

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOCMAZMRXSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)